molecular formula C12H23NO2 B13100416 Tert-butyl 4,4-dimethylpiperidine-1-carboxylate

Tert-butyl 4,4-dimethylpiperidine-1-carboxylate

Cat. No.: B13100416
M. Wt: 213.32 g/mol
InChI Key: MVSUFPPENJBILY-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-dimethylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and two methyl substituents at the 4-position of the piperidine ring. This compound is widely utilized in organic synthesis as a key intermediate, particularly in pharmaceutical and agrochemical research. The Boc group serves to protect the amine functionality during multi-step reactions, enabling selective transformations at other reactive sites. Its cleavage under mild acidic conditions (e.g., HCl or trifluoroacetic acid) preserves sensitive functional groups, making it advantageous in complex syntheses .

Structurally, the 4,4-dimethyl substitution imparts steric hindrance, influencing the compound’s conformational flexibility and reactivity. The Boc group’s stability under basic and nucleophilic conditions further enhances its utility in diverse reaction environments.

Properties

IUPAC Name

tert-butyl 4,4-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-11(2,3)15-10(14)13-8-6-12(4,5)7-9-13/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSUFPPENJBILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-dimethylpiperidine-1-carboxylate typically involves the reaction of 4,4-dimethylpiperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4,4-dimethylpiperidine-1-carboxylate serves as a versatile building block in the synthesis of pharmaceuticals. Its structural features allow for the modification of bioactive compounds.

Case Study: Synthesis of Antidepressants

A notable application is in the synthesis of selective serotonin reuptake inhibitors (SSRIs). For instance, researchers have utilized this compound as an intermediate in the preparation of compounds that exhibit antidepressant activity. The compound's ability to undergo various functional group transformations makes it a valuable precursor in this context .

Organic Synthesis

In organic synthesis, this compound is employed for the construction of complex molecular architectures. Its reactivity allows for the formation of various derivatives through nucleophilic substitutions and coupling reactions.

Data Table: Reaction Conditions and Yields

Reaction TypeReactantsConditionsYield
Nucleophilic SubstitutionThis compound + alkyl halideReflux in ethanol52%
Coupling ReactionThis compound + aryl halideNMP at 120°C70%

The table above summarizes different reaction types involving this compound, showcasing its utility in synthesizing various organic compounds .

Agrochemicals

The compound has also found applications in the field of agrochemicals. It can be used to synthesize herbicides and pesticides due to its ability to modify biological activity through structural variations.

Case Study: Development of Herbicides

Research has demonstrated that derivatives of this compound possess herbicidal properties. By altering the substituents on the piperidine ring, scientists have developed compounds that effectively inhibit weed growth while being less harmful to crops .

Cosmetic Applications

In cosmetic formulation, this compound is explored for its potential as a stabilizing agent or emulsifier. Its chemical stability and compatibility with various formulations make it an attractive candidate for enhancing product performance.

Data Table: Cosmetic Formulation Properties

PropertyValue
StabilityHigh
Emulsifying AbilityModerate
Compatibility with OilsExcellent

The above table illustrates the properties of this compound relevant to cosmetic formulations .

Mechanism of Action

The mechanism of action of tert-butyl 4,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents at 4-Position Additional Functional Groups Molecular Weight Key References
This compound Two methyl groups None 227.35 g/mol
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-Methylpentyl chain None 283.45 g/mol
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridinyl and amino groups Amino, pyridine ring 277.36 g/mol
(S)-tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate Difluoro and amino groups Amino, fluorine atoms 248.28 g/mol
Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate Methylsulfonyloxy group Leaving group (mesylate) 279.35 g/mol

Key Observations :

  • Electronic Effects : Fluorine atoms in the difluoro derivative () increase electronegativity, altering the Boc group’s stability and reaction kinetics .
  • Reactivity : The mesylate group in ’s compound serves as a leaving group, enabling nucleophilic substitutions, a feature absent in the dimethyl analog .

Key Observations :

  • Boc Protection : Most compounds utilize di-tert-butyl carbonate (Boc₂O) under mild conditions (room temperature, aqueous/organic biphasic systems) for Boc introduction .
  • Substituent-Specific Modifications : Pyridinyl and fluorinated derivatives require tailored conditions (e.g., elevated temperatures for aromatic coupling or chiral resolution for stereoselectivity) .

Key Observations :

  • Physical State : Boc-protected piperidines range from oils (e.g., mesylate derivative) to solids (e.g., pyridinyl variant), influenced by substituent polarity .

Biological Activity

Tert-butyl 4,4-dimethylpiperidine-1-carboxylate (TBDMPC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in various therapeutic areas, including cancer therapy and antimicrobial activity.

Synthesis and Structural Characteristics

TBDMPC is synthesized through several methods, often involving the protection of the carboxylic acid group using tert-butyl groups to enhance stability during reactions. The synthesis typically includes the use of piperidine derivatives, which are known for their diverse biological activities. The structural formula of TBDMPC is represented as follows:

C13H23NO2\text{C}_{13}\text{H}_{23}\text{N}\text{O}_2

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives, including TBDMPC, exhibit promising anticancer properties. For instance, a derivative of piperidine demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, surpassing the reference drug bleomycin in inducing apoptosis . This suggests that TBDMPC may also possess similar mechanisms of action due to its structural similarities.

2. Antimicrobial Properties

TBDMPC has also been investigated for its antimicrobial activity. Research indicates that piperidine-based compounds can enhance antibiotic efficacy by inhibiting bacterial efflux pumps, a significant mechanism of multidrug resistance in pathogens like Escherichia coli . The compound's ability to act as an allosteric inhibitor could potentially restore the effectiveness of existing antibiotics against resistant strains.

Case Study 1: Cancer Treatment

In a study focusing on piperidine derivatives, TBDMPC was evaluated for its effects on cancer cell lines. The results showed that compounds with similar structures effectively inhibited cell proliferation and induced apoptosis through mechanisms involving the NF-κB signaling pathway . This pathway is crucial in cancer progression, making TBDMPC a candidate for further development in cancer therapeutics.

Case Study 2: Antibiotic Potentiation

A recent investigation into the antibiotic-enhancing properties of piperidine derivatives highlighted TBDMPC's role in boosting the efficacy of traditional antibiotics. In vitro assays demonstrated that TBDMPC could significantly lower the minimum inhibitory concentration (MIC) required for antibiotics against resistant bacterial strains . This finding underscores the potential of TBDMPC as a novel adjunct therapy in combating antibiotic resistance.

Structure-Activity Relationship (SAR)

The biological activity of TBDMPC can be linked to its structural characteristics. The presence of the tert-butyl group and the dimethyl substitution on the piperidine ring appear to influence its interaction with biological targets. A detailed SAR analysis indicates that modifications to these groups can enhance or diminish biological efficacy .

Structural Feature Impact on Activity
Tert-butyl groupIncreases stability and bioavailability
Dimethyl substitutionEnhances interaction with targets
Piperidine ringEssential for anticancer activity

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